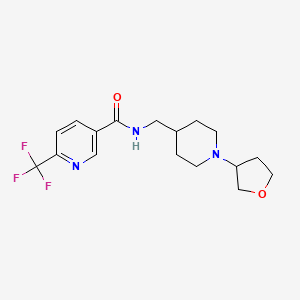

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C17H22F3N3O2 and its molecular weight is 357.377. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery and Inhibition of NNMT

Bisubstrate Inhibitors of NNMT : The discovery of potent bisubstrate NNMT inhibitors has been significant for exploring the enzyme's role in human diseases. These inhibitors, such as MS2734, have been characterized through biochemical, biophysical, kinetic, and structural studies, providing a foundation for developing more selective NNMT inhibitors (Babault et al., 2018).

Efficient Assay for NNMT Characterization : The development of a new NNMT activity assay employing ultra-high-performance hydrophilic interaction chromatography has facilitated the rapid analysis of reaction products. This assay has proven useful for investigating the methylation of a range of pyridine-based substrates and identifying small molecule inhibitors (van Haren et al., 2016).

Role of NNMT in Disease and Metabolism

NNMT in Cancer and Metabolic Regulation : NNMT overexpression in various cancers has been linked to tumorigenesis through the depletion of methyl units and alterations in the epigenetic landscape of cancer cells. This has highlighted NNMT as a potential target for therapeutic intervention (Ulanovskaya et al., 2013).

NNMT and Hepatic Nutrient Metabolism : Research has shown that NNMT regulates hepatic glucose and cholesterol metabolism, with its activity correlating with metabolic parameters in mice and humans. This suggests that NNMT could be a target for metabolic disease therapy (Hong et al., 2015).

Structural Insights and Inhibitor Design

Crystal Structure of NNMT with Inhibitors : The crystal structure of human NNMT in complex with small-molecule inhibitors has provided insights into substrate and cofactor binding sites, offering a structural basis for designing more effective NNMT inhibitors (Peng et al., 2011).

Inhibition of Mild Steel Corrosion : While not directly related to biomedical research, studies on the inhibition of mild steel corrosion by nicotinamide and its derivatives offer an example of the diverse applications of nicotinamide-based compounds. These studies explore the potential of such compounds in industrial applications (Jeeva et al., 2017).

Mechanism of Action

Target of Action

Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .

Mode of Action

The specific mode of action would depend on the exact structure of the compound and its target. Piperidine derivatives can interact with a variety of targets, leading to different biological effects .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. Piperidine derivatives can influence a variety of biochemical pathways due to their diverse targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperidine derivatives can have varied pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Piperidine derivatives can have a range of effects, from anticancer to antiviral activities .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. The specific environmental influences would depend on the chemical properties of the compound .

Properties

IUPAC Name |

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22F3N3O2/c18-17(19,20)15-2-1-13(10-21-15)16(24)22-9-12-3-6-23(7-4-12)14-5-8-25-11-14/h1-2,10,12,14H,3-9,11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQWRZJZUNBZDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CN=C(C=C2)C(F)(F)F)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2528472.png)

![Tert-butyl 8-fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B2528474.png)

![[2,3'-Bipyridine]-4-carboxamide](/img/structure/B2528475.png)

![3-{[(2-aminophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2528477.png)

![1-(4-Ethoxyphenyl)-3-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2528480.png)

![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-phenylthiophene-3-carboxylate](/img/structure/B2528483.png)

![2-amino-5-(ethoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B2528485.png)